Velusetrag
Overview
Description
Velusetrag has been used in trials studying the treatment of Gastroparesis and Alzheimer's Disease. It is a highly selective serotonin receptor agonist effective in patients with chronic constipation. It is being developed by Theravance. This compound was discovered by Theravance through the application of its multivalent drug design in a research program dedicated to finding new treatments for GI motility disorders.
Mechanism of Action
TD 5108, also known as Velusetrag, is a potent and selective agonist of the serotonin 5-HT4 receptor . This compound has been studied for its potential in treating gastrointestinal disorders and Parkinson’s disease .
Target of Action
The primary target of TD 5108 is the 5-HT4 receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the regulation of various biological and neurological processes . The 5-HT4 receptor is particularly important in the physiological and pathophysiological regulation of gastrointestinal motility .
Mode of Action
TD 5108 acts as a high intrinsic activity agonist at the 5-HT4 receptor . It binds to the 5-HT4 receptor with high affinity and selectivity, exhibiting over 500-fold selectivity over other 5-HT receptors . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), leading to a series of intracellular events .
Biochemical Pathways
The activation of the 5-HT4 receptor by TD 5108 enhances the peristaltic reflex in the gastrointestinal tract . This is achieved through the facilitation of cholinergic and non-adrenergic, non-cholinergic neurotransmission within the gut wall . The result is an increase in gastrointestinal motility, which can be beneficial in conditions characterized by reduced gut motility .
Pharmacokinetics
The compound’s potent activity at the 5-ht4 receptor and its selectivity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The activation of the 5-HT4 receptor by TD 5108 leads to a series of molecular and cellular effects. These include the elevation of cAMP levels, relaxation of the esophagus, and contraction of the colon . These effects collectively enhance gastrointestinal motility, which can help alleviate symptoms in conditions such as gastroparesis and constipation .
Action Environment
Biochemical Analysis
Biochemical Properties
TD 5108 plays a significant role in biochemical reactions by acting as a selective agonist for the 5-HT4 receptor. It interacts with various enzymes, proteins, and other biomolecules. Specifically, TD 5108 has high affinity and selectivity for the human recombinant 5-HT4© receptor, producing an elevation of cyclic adenosine monophosphate (cAMP) in human embryonic kidney 293 cells expressing this receptor . The compound also shows high intrinsic activity in 5-HT4 receptor-mediated relaxation of the rat esophagus and contraction of the guinea pig colon .
Cellular Effects
TD 5108 influences various types of cells and cellular processes. It significantly accelerates gastrointestinal transit and bowel function by stimulating the 5-HT4 receptors in the gastrointestinal tract . This stimulation leads to enhanced peristalsis, mucosal secretion, and neuronal signaling, which are crucial for the coordinated movement of food along the gastrointestinal tract . Additionally, TD 5108 has been shown to elevate cAMP levels in human embryonic kidney 293 cells, indicating its role in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of TD 5108 involves its binding to the 5-HT4 receptors, which are located on motor neurons and interneurons within the gut wall. This binding facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission, enhancing the peristaltic reflex . TD 5108 has high affinity and selectivity for the 5-HT4© receptors over other biogenic amine receptors, making it a potent agonist for these receptors . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors result in its robust prokinetic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TD 5108 have been observed to change over time. The compound significantly accelerates intestinal and colonic transit after single dosing and accelerates gastric emptying after multiple dosing . These effects are consistent over time, indicating the stability and sustained activity of TD 5108 in laboratory settings . No serious adverse events have been reported, with notable adverse events being predictable gastrointestinal effects such as diarrhea or altered bowel movements .
Dosage Effects in Animal Models
The effects of TD 5108 vary with different dosages in animal models. Subcutaneous administration of TD 5108 increases guinea pig colonic transit, with higher potency than other clinically studied gastrointestinal prokinetic agents . Following intravenous and intraduodenal dosing, TD 5108 produces dose-dependent relaxation of the rat esophagus . Orally dosed TD 5108 increases the contractility of the canine antrum, duodenum, and jejunum with higher potency than tegaserod . These findings indicate that TD 5108 demonstrates robust in vivo activity in the gastrointestinal tracts of various animal models .
Metabolic Pathways
TD 5108 is involved in metabolic pathways that regulate gastrointestinal function. The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors enhance cholinergic and non-adrenergic, non-cholinergic neurotransmission, which are crucial for gastrointestinal motility . The metabolic pathways involving TD 5108 lead to the elevation of cAMP levels, which play a significant role in smooth muscle tone, peristalsis, and mucosal secretion .
Transport and Distribution
TD 5108 is transported and distributed within cells and tissues through its interaction with 5-HT4 receptors. The compound’s high affinity and selectivity for these receptors ensure its effective localization and accumulation in the gastrointestinal tract . This selective binding results in enhanced gastrointestinal motility and improved clinical profiles for the treatment of gastrointestinal disorders .
Subcellular Localization
The subcellular localization of TD 5108 involves its binding to 5-HT4 receptors on motor neurons and interneurons within the gut wall . This localization is crucial for its activity and function, as it facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors ensure its effective targeting to specific compartments within the gastrointestinal tract .
Properties
Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome. | |
CAS No. |
866933-46-2 |
Molecular Formula |
C25H36N4O5S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1 |
InChI Key |
HXLOHDZQBKCUCR-VTHDOGFWSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O |
SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |
Appearance |
Solid powder |
866933-46-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide TD-5108 TD5108 velusetrag |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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